molecular formula C14H20N2O2 B13317735 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Cat. No.: B13317735
M. Wt: 248.32 g/mol
InChI Key: GOFOJQGSRNMYSQ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that belongs to the class of phenoxypropanones This compound is characterized by the presence of a piperazine ring and a methyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-methylphenoxypropanol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
  • 2-(3-Chlorophenoxy)-1-(piperazin-1-YL)propan-1-one
  • 2-(3-Methylphenoxy)-1-(morpholin-4-YL)propan-1-one

Uniqueness

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3

InChI Key

GOFOJQGSRNMYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2

Origin of Product

United States

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